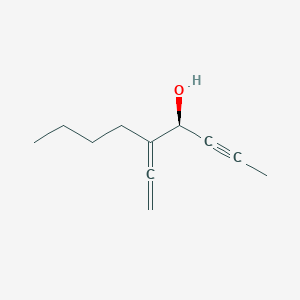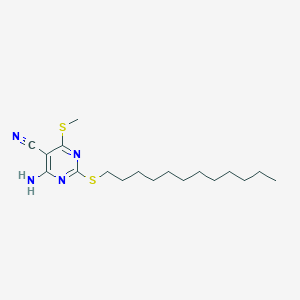acetate CAS No. 403730-12-1](/img/structure/B14234176.png)
[(21-Carboxyhenicosan-6-yl)oxy](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(21-Carboxyhenicosan-6-yl)oxyacetate is a chemical compound with the molecular formula C23H42O5 It is known for its unique structure, which includes a long carbon chain and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (21-Carboxyhenicosan-6-yl)oxyacetate typically involves the esterification of a long-chain carboxylic acid with an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (21-Carboxyhenicosan-6-yl)oxyacetate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(21-Carboxyhenicosan-6-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(21-Carboxyhenicosan-6-yl)oxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (21-Carboxyhenicosan-6-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be related to its inhibition of specific enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
(21-Carboxyhenicosan-6-yl)oxyacetate can be compared with other long-chain carboxylic acid esters, such as:
[(21-Carboxyhenicosan-6-yl)oxy]acetohydrazide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
[(21-Carboxyhenicosan-6-yl)oxy]acetic acid:
The uniqueness of (21-Carboxyhenicosan-6-yl)oxyacetate lies in its specific combination of functional groups and long carbon chain, which confer unique chemical and biological properties.
Propiedades
Número CAS |
403730-12-1 |
|---|---|
Fórmula molecular |
C24H43O6- |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
2-(21-carboxyhenicosan-6-yloxy)-2-oxoacetate |
InChI |
InChI=1S/C24H44O6/c1-2-3-15-18-21(30-24(29)23(27)28)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(25)26/h21H,2-20H2,1H3,(H,25,26)(H,27,28)/p-1 |
Clave InChI |
XUKYXUIOLWDNLA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC(CCCCCCCCCCCCCCCC(=O)O)OC(=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


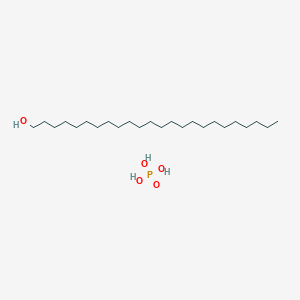
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
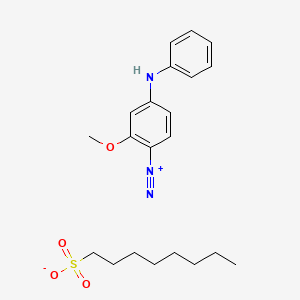
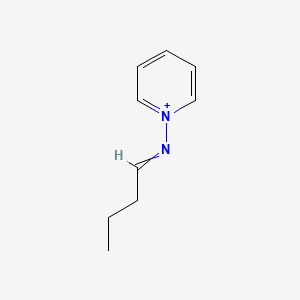
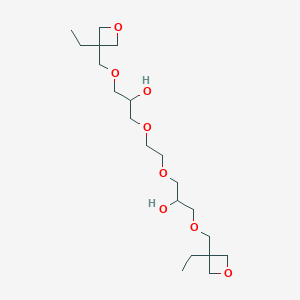
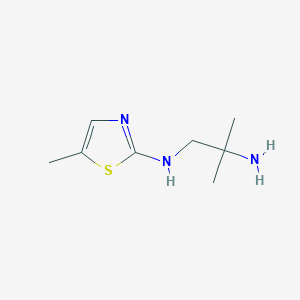
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
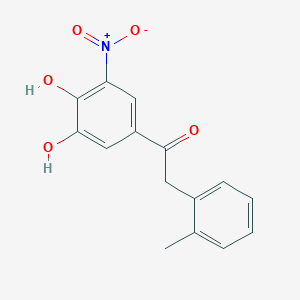
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
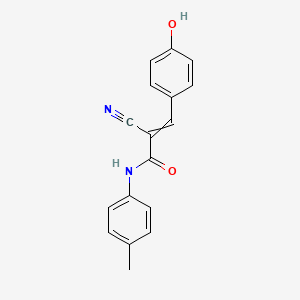
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
